molecular formula C19H19N3O2 B11568175 5-(2,3-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

5-(2,3-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B11568175
M. Wt: 321.4 g/mol
InChI Key: KSMQNCRMIJZCAK-UHFFFAOYSA-N
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Description

5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline typically involves the formation of the quinazoline core followed by the introduction of the pyrazole ring. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline core. The pyrazole ring is then introduced through a cyclization reaction involving hydrazine derivatives .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial and fungal proliferation .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure but lacking the pyrazole ring.

    Pyrazoloquinazoline: Compounds with similar structures but different substituents on the quinazoline or pyrazole rings.

Uniqueness

5-(2,3-Dimethoxyphenyl)-2-methyl-5H,6H-pyrazolo[1,5-c]quinazoline is unique due to the presence of both the quinazoline and pyrazole rings, which confer distinct biological activities

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

5-(2,3-dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C19H19N3O2/c1-12-11-16-13-7-4-5-9-15(13)20-19(22(16)21-12)14-8-6-10-17(23-2)18(14)24-3/h4-11,19-20H,1-3H3

InChI Key

KSMQNCRMIJZCAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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